
2,6-Dichloro-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
“2,6-Dichloro-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 53012-81-0 . It has a molecular weight of 258.03 and its IUPAC name is 2,6-dichloro-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a boiling point of 125-128 degrees Celsius . It is a solid-crystal at ambient temperature .
Applications De Recherche Scientifique
Anticonvulsant Activity
2,6-Dichloro-3-(trifluoromethyl)benzamide derivatives have shown potential in anticonvulsant activity. A study synthesizing benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety found these compounds to be equipotent with or more potent than phenytoin in maximal electroshock and pentylenetetrazol screens for anticonvulsant activity (Mussoi et al., 1996).
Antimicrobial Activity
Fluoro and trifluoromethyl derivatives of benzamides, including those similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antifungal and antibacterial activities. Some compounds were highly active against fungi and Gram-positive microorganisms, while a few also showed activity against Gram-negative strains (Carmellino et al., 1994).
Structural Characterization
The structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of benzothiazinones, reveals insights into the molecular structures essential for the development of antituberculosis drug candidates (Richter et al., 2021).
Insecticide Development
Substituted benzamides, including compounds similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been investigated for their potential as insecticides. These compounds were administered to adult boll weevils and showed varying degrees of effectiveness in causing progeny reduction and mortality (Haynes, 1987).
Synthesis of Novel Derivatives
Research into the synthesis of novel benzamide derivatives, including those with structural similarities to 2,6-Dichloro-3-(trifluoromethyl)benzamide, has led to the development of new compounds with potential applications in various fields. For instance, a study on thiourea derivatives of benzamides showed significant antimicrobial activity, particularly against strains known for biofilm growth (Limban et al., 2011).
Photocatalytic Degradation Studies
Studies on the photodecomposition of compounds structurally similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide have been conducted, using various photocatalysts. This research is relevant in environmental science for understanding the degradation processes of herbicides and similar compounds (Torimoto et al., 1996).
Drug Delivery Research
Benzamides, including those related to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been studied for their potential in targeted drug delivery, particularly for melanoma cytotoxicity. This research has implications in the development of more effective cancer treatments (Wolf et al., 2004).
Propriétés
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZRNGXBRSLTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



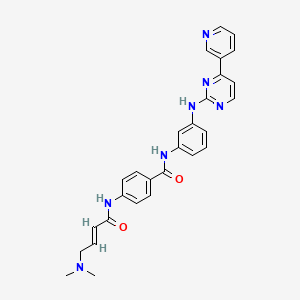
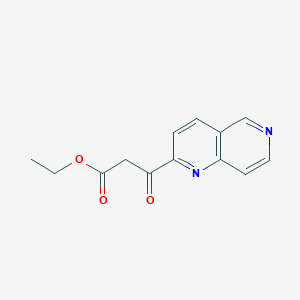
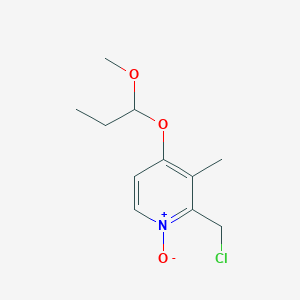
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
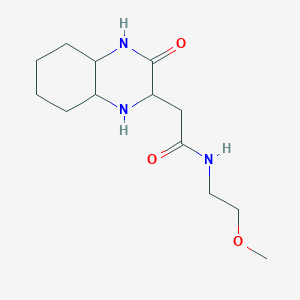
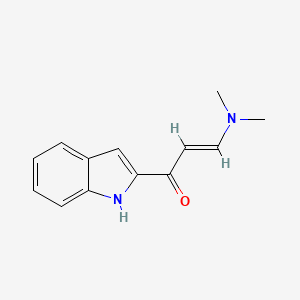
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
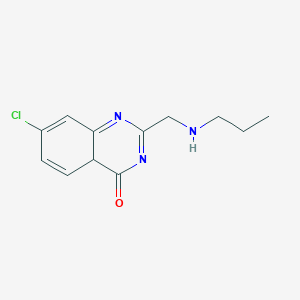
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)
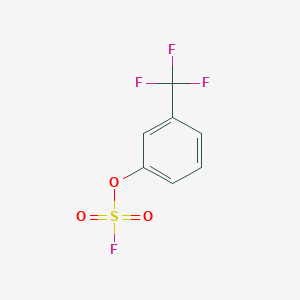
![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
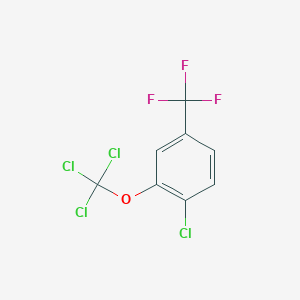
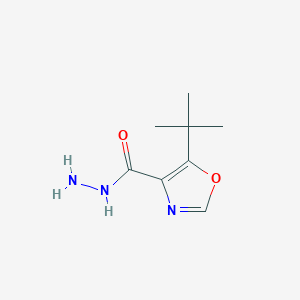
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)